molecular formula C16H23N3O B189607 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 110963-63-8

1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No. B189607
CAS RN: 110963-63-8
M. Wt: 273.37 g/mol
InChI Key: YBJXRWANRTYCJE-UHFFFAOYSA-N
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Description

1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Synthesis and Characterization

  • Novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, including 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, are synthesized for potential pharmaceutical applications. The compounds are synthesized through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various derivatives, demonstrating efficient syntheses in good yields (Goli-Garmroodi et al., 2015).

Antimicrobial and Antifungal Activities

  • The compound exhibits significant biological activity, including antimicrobial and antifungal properties. Novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones, which may include this compound, show effectiveness against various bacterial and fungal strains (ANISETTI & Reddy, 2012).

  • Another study reports the synthesis and antimicrobial activity of new 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole derivatives. These derivatives demonstrate good to moderate antimicrobial activity against a range of bacteria and fungi (Parmar, Sangani, Parmar, & Bhalodiya, 2018).

Potential in Cancer Treatment

  • A related compound, (E)-4-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide, was evaluated as a potent anaplastic lymphoma kinase (ALK) inhibitor, demonstrating potential application in cancer treatment. The study focused on the pharmacokinetics of these inhibitors, highlighting the complexities of drug metabolism and clearance (Teffera et al., 2013).

Drug Design and Pharmacology

  • The compound's framework has been incorporated into the design of dual 5-HT7/5-HT2A serotonin receptor antagonists. These antagonists show promise in crossing the blood-brain barrier, as observed in primate brains using PET imaging, suggesting potential in neurological or psychiatric applications (Deau et al., 2015).

Corrosion Inhibition

  • Benzimidazole derivatives, including those with piperidine, have been studied for their corrosion inhibitive properties on steel in acidic environments. This application demonstrates the compound's potential utility in industrial processes (Yadav et al., 2016).

properties

IUPAC Name

1-(2-ethoxyethyl)-2-piperidin-4-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-2-20-12-11-19-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13/h3-6,13,17H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJXRWANRTYCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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